2-(3-Bromophenyl)-1,3-dioxane
Overview
Description
The compound "2-(3-Bromophenyl)-1,3-dioxane" is not directly studied in the provided papers; however, related compounds with structural similarities have been investigated. These studies provide insights into the behavior of brominated dioxane derivatives and their conformational dynamics, which can be extrapolated to understand the characteristics of "2-(3-Bromophenyl)-1,3-dioxane" .
Synthesis Analysis
The synthesis of brominated dioxane derivatives typically involves the reaction of bromomethyl groups with various precursors. For instance, 2-aryloxy-5,5'-bis(bromomethyl)-1,3,2-dioxaphosphorinane 2-oxides were synthesized by reacting 2,2'-bis(bromomethyl)-1,3-propanediol with arylphosphorodichloridates in the presence of triethylamine . Although the exact synthesis of "2-(3-Bromophenyl)-1,3-dioxane" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of brominated dioxane derivatives has been extensively studied using NMR spectroscopy and X-ray diffraction. These compounds typically adopt a chair conformation, with substituents like phenyl groups occupying equatorial or axial positions depending on their electronic nature . The conformational preference is influenced by the anomeric effect, where electron-withdrawing groups tend to be axial, while electron-donating groups are equatorial .
Chemical Reactions Analysis
Brominated dioxane derivatives can undergo various chemical reactions, including dimerization and ring contraction, as seen in the bromide ion-catalyzed dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane . The kinetics and pathways of these reactions are often determined by the electronic nature of the substituents and the conformational stability of the dioxane ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated dioxane derivatives are closely related to their molecular structure. The presence of bromine atoms imparts certain reactivity patterns, such as the ability to participate in radical reactions or act as leaving groups in nucleophilic substitutions . The conformational analysis reveals the free energy landscape of these molecules and the barriers to conformational interconversion . Additionally, the presence of substituents can influence the emission properties and chromic effects, as seen in related compounds .
Scientific Research Applications
Molecular Structure and Conformational Analysis
Acoustical Study in Dioxane-Water Mixtures : The acoustical properties of related compounds, such as substituted hydroxy-1,3-propandione, in dioxane-water mixtures have been studied. These studies involve measurements like ultrasonic velocity and density, providing insights into solute-solvent and solute-solute interactions (Thakur, Mahajan, & Narwade, 2007).
Conformational Analysis of Derivatives : The conformational behavior of various derivatives of 1,3-dioxane, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane and its similar compounds, has been extensively analyzed using NMR, X-ray diffraction, and computer simulations (Khazhiev et al., 2018). These studies offer valuable data on molecular conformations, which are crucial for understanding the chemical behavior and reactivity of such compounds.
Interaction and Bonding in Crystals : The molecular structure, bonding, and interaction of compounds like N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine have been elucidated using crystallography and computational methods. Such studies highlight the arrangement of molecules in crystals and the nature of intermolecular forces (Fatima et al., 2013).
Chemical Synthesis and Reactions
Stereochemistry of Chiral Brominated Derivatives : Research on the stereochemistry of chiral brominated 1,3-dioxane derivatives using NMR methods has been conducted. These studies reveal structural details like anancomeric structures and diastereotopicity, providing insights into the spatial arrangement of atoms in these molecules (Socaci et al., 2000).
Synthesis for Liquid Crystal Applications : Certain derivatives of 1,3-dioxane, like 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, have been synthesized for use in liquid crystals. This indicates the potential application of these compounds in the field of display technology and other areas where liquid crystals are utilized (Liu Qian-feng, 2002).
Copper-Catalyzed Intramolecular Coupling : Studies on copper-catalyzed intramolecular coupling of aryl bromides with 1,3-dicarbonyls, resulting in compounds like substituted 4H-1-benzopyrans, highlight the synthetic potential of 1,3-dioxane derivatives in organic synthesis (Fang & Li, 2006).
properties
IUPAC Name |
2-(3-bromophenyl)-1,3-dioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMRRZJFAXMRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435718 | |
Record name | 2-(3-bromophenyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1,3-dioxane | |
CAS RN |
67437-93-8 | |
Record name | 2-(3-bromophenyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.